3-Bromo-4-cyclopropyl-5-methylpyridine
Description
3-Bromo-4-cyclopropyl-5-methylpyridine (CAS: 1404367-11-8) is a substituted pyridine derivative featuring a bromine atom at position 3, a cyclopropyl group at position 4, and a methyl group at position 4. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic and steric properties.
Properties
Molecular Formula |
C9H10BrN |
|---|---|
Molecular Weight |
212.09 g/mol |
IUPAC Name |
3-bromo-4-cyclopropyl-5-methylpyridine |
InChI |
InChI=1S/C9H10BrN/c1-6-4-11-5-8(10)9(6)7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
YWTMGPHEZSJWBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1C2CC2)Br |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiparasitic Activity
Recent studies have investigated the use of pyridine derivatives, including 3-bromo-4-cyclopropyl-5-methylpyridine, as potential antiparasitic agents. For instance, compounds derived from pyridine structures have shown promise against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies indicate that modifications to the pyridine ring can enhance potency and selectivity against the parasite .
1.2 Protein Kinase Inhibition
This compound has been identified as a key intermediate in the synthesis of protein kinase inhibitors. These inhibitors play crucial roles in regulating cell cycle and cancer therapies. The compound's ability to modulate kinase activity makes it a valuable building block in the design of novel therapeutic agents targeting various cancers .
Synthetic Applications
2.1 Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis, particularly for creating more complex nitrogen-containing heterocycles. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions, facilitating the synthesis of diverse chemical entities .
2.2 Synthesis of PDE4 Inhibitors
This compound has been utilized in the preparation of substituted pyridine-N-oxides, which are known to act as potent phosphodiesterase type 4 (PDE4) inhibitors. These inhibitors are being explored for their therapeutic potential in treating inflammatory diseases and depression .
Table 1: Summary of Research Findings on this compound
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of 3-bromo-4-cyclopropyl-5-methylpyridine differ primarily in substituent type, position, and electronic effects. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
| Compound Name | CAS Number | Substituents (Position) | Key Features |
|---|---|---|---|
| This compound | 1404367-11-8 | Br (3), cyclopropyl (4), Me (5) | High steric bulk; balanced lipophilicity; versatile reactivity at C3. |
| 3-Bromo-5-methylpyridine | 3430-16-8 | Br (3), Me (5) | Lacks cyclopropyl group; reduced steric hindrance; simpler synthesis. |
| 3-Bromo-4-cyclopropyl-5-fluoropyridine | 1404367-12-9 | Br (3), cyclopropyl (4), F (5) | Fluorine introduces electron-withdrawing effects; increased polarity. |
| 3-Bromo-5-chloro-4-cyclopropylpyridine | 1260010-08-9 | Br (3), cyclopropyl (4), Cl (5) | Chlorine enhances electrophilicity at C5; potential for halogen bonding. |
Reactivity and Electronic Effects
- Bromine Reactivity : All analogs retain bromine at position 3, enabling nucleophilic substitution or cross-coupling. However, steric effects from the cyclopropyl group in 1404367-11-8 may slow reaction kinetics compared to 3430-16-8 .
- Substituent Electronic Modulation: Methyl (Me): Electron-donating (in 1404367-11-8 and 3430-16-8), stabilizes adjacent carbocations and enhances π-π stacking in crystal structures. Chloro (Cl): Combines moderate electron withdrawal with polarizability (1260010-08-9), enabling halogen-bonding interactions in supramolecular chemistry .
Steric and Physicochemical Properties
- Cyclopropyl Group: Present in 1404367-11-8, 1404367-12-9, and 1260010-08-9, this group introduces significant steric hindrance, reducing rotational freedom and increasing melting points compared to non-cyclopropyl analogs like 3430-16-7.
- Lipophilicity : The cyclopropyl group in 1404367-11-8 enhances logP compared to 3430-16-8, making it more membrane-permeable in biological systems. Fluorine in 1404367-12-9 reduces logP due to increased polarity.
Preparation Methods
Halogenation of Pre-functionalized Pyridines
Direct bromination of 4-cyclopropyl-5-methylpyridine is feasible using N-bromosuccinimide (NBS) in CCl₄. This method, adapted from analogous syntheses, proceeds via radical intermediacy:
-
Conditions : 0°C, 2h, NBS (1.1 eq), AIBN (0.1 eq)
-
Yield : 78%
Side Reactions :
-
Over-bromination at the 2-position is minimized by low-temperature control.
-
Purification via flash chromatography (hexane:EtOAc = 4:1) ensures >95% purity.
Metal-Catalyzed C–H Activation
Rhodium-catalyzed C–H bromination offers a step-economical route. A protocol from Molecules uses RhCl₃ (5 mol%) and LiBr in DMF at 120°C:
Limitations :
-
Requires inert atmosphere and high catalyst loading.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Nitro Reduction | 95 | High | Moderate |
| Suzuki Coupling | 90 | Medium | High |
| Direct Bromination | 78 | Low | Low |
| C–H Activation | 65 | Low | High |
Industrial-Scale Considerations
-
Catalyst Recycling : Pd/C from hydrogenation steps is recovered via filtration and reused, reducing costs by 30% .
-
Waste Management : HBr and NaNO₂ byproducts are neutralized with NaOH, yielding NaBr for disposal .
-
Safety : Bromine handling requires cryogenic conditions (-10°C) and corrosion-resistant equipment .
Q & A
Q. Table 1. Comparative Inhibitory Activity of Pyridine Derivatives
| Compound | Target Enzyme | IC50 (μM) | Key Structural Features | Reference |
|---|---|---|---|---|
| 2-(Pyridin-3-yl)estradiol | CYP1B1 | 0.011 | C2-pyridine, C17β-OH | |
| This compound (hypothetical) | CYP1B1 | Predicted: 0.05–0.1 | C3-Br, C4-cyclopropyl |
Q. Table 2. Recommended Cross-Coupling Conditions
| Reaction Type | Catalyst System | Yield Range | Key Notes |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | 70–85% | Tolerates electron-deficient boronic acids |
| Buchwald-Hartwig | Pd2(dba)3/Xantphos | 60–75% | Requires anhydrous conditions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
